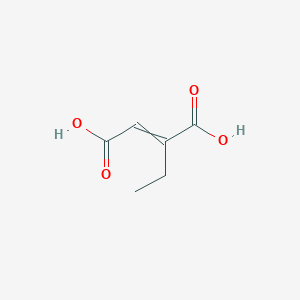

2-Ethylbut-2-enedioic acid

Description

Evolution of Research Perspectives on Unsaturated Dicarboxylic Acids

The study of unsaturated dicarboxylic acids has a rich history, with foundational molecules like maleic acid and fumaric acid serving as textbook examples of geometric isomerism and its profound impact on physical and chemical properties. nih.govresearchgate.net Research in this area has evolved from fundamental studies of structure and reactivity to the sophisticated design and synthesis of complex molecules for specific applications. nih.gov Early research focused on understanding the inherent differences between cis and trans isomers, such as the higher stability of the trans isomers due to reduced steric strain. google.com More recent investigations have delved into leveraging the reactivity of the carbon-carbon double bond and the two carboxylic acid functionalities for a variety of synthetic transformations. chemfont.ca This includes their use as monomers in polymerization reactions, as precursors for heterocyclic compounds, and as building blocks in the synthesis of biologically active molecules. google.comgoogle.com The introduction of substituents onto the butenedioic acid backbone, as seen in 2-Ethylbut-2-enedioic acid, further expands the chemical space and allows for the fine-tuning of molecular properties.

Academic Significance of 2-Ethylbut-2-enedioic Acid in Organic Synthesis and Materials Science

While extensive academic literature specifically detailing the applications of 2-Ethylbut-2-enedioic acid is not abundant, its structural motifs suggest significant potential in both organic synthesis and materials science. Its presence in patent literature indicates its utility as an intermediate in the synthesis of more complex molecules, including formulations for water-soluble derivatives of vitamin E and as a component in lubricant compositions. chemfont.cagoogle.comgoogle.comgoogle.com.pg

In the realm of organic synthesis, substituted butenedioic acids are valuable synthons. The combination of a carbon-carbon double bond and two carboxylic acid groups allows for a multitude of chemical transformations. These include esterification, amidation, and addition reactions across the double bond. A notable area of academic interest is the use of such compounds in the synthesis of diketopiperazines and other biologically relevant heterocyclic structures. researchgate.net

From a materials science perspective, unsaturated dicarboxylic acids are important monomers for the creation of polymers. google.com The dicarboxylic nature of the molecule allows for the formation of polyesters and polyamides, while the double bond provides a site for further cross-linking or functionalization of the resulting polymer chains. This can lead to materials with tailored properties such as improved thermal stability or specific mechanical characteristics. The ethyl substituent in 2-Ethylbut-2-enedioic acid can be expected to influence the polymer's properties, for instance, by affecting chain packing and intermolecular forces.

A specific area of contemporary research where 2-Ethylbut-2-enedioic acid has been noted is in the study of enzyme inhibition. In one study, (2E)-2-ethylbut-2-enedioic acid was screened as a potential inhibitor of cis-aconitate decarboxylase (ACOD1), an enzyme involved in immune responses. nih.govnih.gov Although it did not show strong inhibitory activity in this particular assay, its inclusion highlights the interest in exploring the biological activities of substituted dicarboxylic acids.

Stereochemical Considerations and Isomerism in But-2-enedioic Acid Systems

A defining feature of the but-2-enedioic acid framework is the potential for geometric isomerism, commonly referred to as cis-trans or (Z)/(E) isomerism. nih.govresearchgate.net This arises from the restricted rotation around the carbon-carbon double bond. In the case of 2-Ethylbut-2-enedioic acid, the ethyl group and the second carboxylic acid group can be on the same side of the double bond (the (Z)-isomer, analogous to maleic acid) or on opposite sides (the (E)-isomer, analogous to fumaric acid).

The stereochemistry of the double bond has a profound influence on the molecule's physical and chemical properties. Generally, the (E)-isomer is thermodynamically more stable due to lower steric hindrance between the substituent groups. This difference in stability is reflected in properties such as melting point and solubility. For the parent butenedioic acid, fumaric acid ((E)-isomer) has a much higher melting point (287 °C) than maleic acid ((Z)-isomer, 138-140 °C) and is significantly less soluble in water. nih.gov

The synthesis of a specific stereoisomer of a substituted butenedioic acid is a key challenge in organic synthesis. Various stereoselective synthesis methods have been developed for related compounds, often employing specific catalysts or reaction conditions to favor the formation of either the (E) or (Z) isomer. nih.govrsc.orgnih.gov The control over stereochemistry is crucial as the different isomers can exhibit distinct biological activities and serve as precursors to different target molecules.

Below are the computed and predicted physical and chemical properties for 2-Ethylbut-2-enedioic acid.

| Property | Value | Source |

| Molecular Formula | C6H8O4 | PubChem |

| Molecular Weight | 144.12 g/mol | PubChem |

| IUPAC Name | 2-ethylbut-2-enedioic acid | PubChem |

| Water Solubility | 8.58 g/L | ALOGPS google.com |

| logP | 0.63 | ALOGPS google.com |

| pKa (Strongest Acidic) | 3.89 | ChemAxon google.com |

| Hydrogen Bond Donor Count | 2 | ChemAxon google.com |

| Hydrogen Bond Acceptor Count | 4 | ChemAxon google.com |

| Rotatable Bond Count | 3 | ChemAxon google.com |

The following table compares the properties of the cis and trans isomers of the parent compound, but-2-enedioic acid, to illustrate the impact of stereoisomerism.

| Property | Maleic Acid ((Z)-isomer) | Fumaric Acid ((E)-isomer) |

| Melting Point | 138-140 °C | 287 °C (sublimes) |

| Solubility in water ( g/100 mL) | 78 | 0.7 |

| Acidity (pKa1) | 1.9 | 3.03 |

| Acidity (pKa2) | 6.07 | 4.44 |

Structure

3D Structure

Properties

IUPAC Name |

2-ethylbut-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-2-4(6(9)10)3-5(7)8/h3H,2H2,1H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SASYHUDIOGGZCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70282270 | |

| Record name | 2-ethylbut-2-enedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606488-68-0, 13074-60-7 | |

| Record name | 2-Ethyl-2-butenedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606488-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-ethylbut-2-enedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Ethylbut 2 Enedioic Acid

Established Reaction Pathways for 2-Ethylbut-2-enedioic Acid Synthesis

The formation of the 2-Ethylbut-2-enedioic acid structure relies on established organic reactions that construct the carbon skeleton and introduce the requisite functional groups. These pathways are designed around the assembly of a six-carbon backbone incorporating a double bond and two carboxylic acid moieties.

Strategic Precursor Selection and Chemical Transformations

The synthesis of unsaturated dicarboxylic acids often begins with simpler, commercially available starting materials. A plausible retrosynthetic analysis for 2-Ethylbut-2-enedioic acid would disconnect the molecule at the double bond or adjacent carbon-carbon bonds, suggesting potential precursors.

Key strategies for precursor selection include:

Condensation Reactions: A common approach involves the condensation of ketones or aldehydes with compounds containing active methylene (B1212753) groups. For instance, a Stobbe or Knoevenagel condensation using diethyl ketone and a derivative of succinic acid could form the carbon framework, followed by hydrolysis and elimination steps to yield the target diacid.

Oxidative Cleavage: Another pathway could involve the oxidation of a suitable cyclic or long-chain precursor. While ω-oxidation of fatty acids is a known route to dicarboxylic acids, creating the specific ethyl-substituted and unsaturated structure would require a highly tailored starting material. gerli.comnih.gov

Carbonylation Reactions: Modern methods include the carbonylation of olefins. acs.org An appropriately substituted four-carbon olefin could theoretically undergo a dicarbonylation process, although achieving the required regioselectivity for 2-Ethylbut-2-enedioic acid would be a significant challenge.

The transformation of these precursors into the final product typically involves a sequence of reactions such as condensation, hydrolysis, dehydration, and oxidation, tailored to the specific starting materials.

Mechanistic Aspects of Olefinic Dicarboxylic Acid Formation

The mechanism for forming the olefinic (double bond) portion of the dicarboxylic acid is central to the synthesis. When employing condensation-based routes, the mechanism generally proceeds through the following key steps:

Enolate Formation: A base, often a tertiary amine or an alkoxide, removes a proton from the α-carbon of an ester or acid derivative (e.g., diethyl succinate), creating a nucleophilic enolate.

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of a ketone or aldehyde (e.g., diethyl ketone). This step forms a new carbon-carbon bond and creates an alkoxide intermediate.

Intermediate Formation: The intermediate may undergo intramolecular cyclization, as seen in the Stobbe condensation, to form a stable lactone-ester intermediate.

Elimination/Dehydration: Subsequent steps involving hydrolysis of the ester groups followed by a base- or acid-catalyzed elimination of water generate the carbon-carbon double bond, resulting in the unsaturated dicarboxylic acid structure.

Alternatively, mechanisms involving the oxidation of unsaturated fatty acids can produce dicarboxylic acids, where the oxidative attack targets the double bond to form primary and secondary dicarboxylic acids. gerli.com

Catalytic Approaches in 2-Ethylbut-2-enedioic Acid Synthesis

Catalysis is fundamental to modern organic synthesis, offering pathways that are more efficient, selective, and environmentally benign than stoichiometric methods. For a molecule like 2-Ethylbut-2-enedioic acid, catalysts can play vital roles in activating substrates, facilitating C-C bond formation, and controlling stereochemistry.

Role of Tertiary Amines in Activation Processes

Tertiary amines are widely used in organic synthesis, primarily as non-nucleophilic bases. dtic.milresearchgate.net In the context of synthesizing 2-Ethylbut-2-enedioic acid, their roles include:

Promoting Condensation Reactions: In base-catalyzed condensations (like Knoevenagel), tertiary amines such as triethylamine (B128534) (NEt3) or pyridine (B92270) are used to generate the nucleophilic enolate from the active methylene compound without competing in nucleophilic addition themselves. researchgate.net

Activating Carboxylic Acids: Tertiary amines can react with carboxylic acids to form ammonium (B1175870) carboxylate salts. libretexts.org While this can sometimes render the carboxylate unreactive, in certain contexts, particularly with activating agents, they can facilitate subsequent reactions. libretexts.org Recent research has also shown that tertiary amines themselves can be precursors in photoredox-catalyzed amide synthesis from carboxylic acids, proceeding through C-N bond cleavage. acs.org This highlights their versatility in reactions involving carboxylic acids.

The basicity of the tertiary amine is a critical factor; highly basic amines are effective at deprotonation, while less basic amines like pyridine may show only a slight tendency to react in nonpolar solvents. dtic.mil

Utilisation of Phosphines in Synthetic Routes

Phosphines are rarely used as direct catalysts but are indispensable as ligands in transition metal catalysis. liv.ac.uk Their electronic and steric properties can be finely tuned to modulate the reactivity and selectivity of the metal center. mdpi.commdpi.com In synthetic routes leading to olefinic acids, phosphine (B1218219) ligands are crucial for the efficacy of catalytic cycles. york.ac.uk

The key functions of phosphine ligands include:

Stabilizing Metal Centers: They coordinate to the transition metal, stabilizing it in various oxidation states throughout the catalytic cycle.

Influencing Selectivity: The size (steric bulk) and electron-donating ability of the phosphine ligand can direct the regioselectivity and stereoselectivity of a reaction. For example, bulky phosphine ligands can favor the formation of one isomer over another.

Enhancing Catalytic Activity: By tuning the electronic properties of the metal catalyst, phosphine ligands can increase the rate of key steps like oxidative addition or reductive elimination. mdpi.com

Below is a table summarizing common phosphine ligands and their typical applications in catalysis relevant to C-C bond formation.

| Phosphine Ligand | Structure | Key Characteristics | Typical Application |

| Triphenylphosphine | P(C₆H₅)₃ | Air-stable, moderately bulky, common and inexpensive. | Stille, Heck, and Sonogashira couplings. |

| Tri(o-tolyl)phosphine | P(o-CH₃C₆H₄)₃ | Bulkier than PPh₃, promotes reductive elimination. | Suzuki and Negishi couplings. |

| DPEPhos | (C₆H₅)₂P(C₆H₄)O(C₆H₄)P(C₆H₅)₂ | Wide bite angle, flexible, promotes cross-coupling. | Palladium-catalyzed decarbonylation and C-N coupling. mdpi.com |

| XantPhos | C₂₇H₂₂OP₂ | Rigid backbone, wide bite angle, enhances catalyst stability and lifetime. | Buchwald-Hartwig amination, Suzuki coupling. mdpi.com |

Transition Metal Catalysis in C-C Bond Formation and Functionalization

Transition metal catalysis is a cornerstone for the construction of carbon-carbon bonds, which is essential for synthesizing the backbone of 2-Ethylbut-2-enedioic acid. core.ac.uklibretexts.org Catalysts based on metals like palladium (Pd), nickel (Ni), and rhodium (Rh) are particularly powerful. rsc.orgnih.gov

The synthesis could employ several types of transition metal-catalyzed reactions:

Cross-Coupling Reactions: A strategy could involve coupling a vinyl halide or triflate with an organometallic reagent in a Suzuki, Stille, or Heck-type reaction to form the substituted alkene core. The fundamental mechanistic steps typically involve oxidative addition of the organic halide to the metal center, followed by transmetalation (for Suzuki/Stille) or migratory insertion (for Heck), and concluding with reductive elimination to release the product and regenerate the catalyst. libretexts.org

Carbonylation: As mentioned, a palladium-catalyzed hydroxycarbonylation could potentially be used to introduce the carboxylic acid groups by reacting an olefin precursor with carbon monoxide and water. acs.org

Metathesis: Olefin metathesis, using Grubbs' or Schrock's catalysts, could be another powerful tool to form the C=C bond, for example, by cross-metathesis of two smaller olefin precursors.

The power of using multiple metal catalysts in a single transformation (multimetallic catalysis) allows for distinct reactivities to be combined, enabling complex bond formations that would be challenging with a single catalyst. nih.gov

The table below outlines key transition metal-catalyzed reactions applicable to C-C bond formation.

| Reaction Name | Metal Catalyst | Bond Formed | Description |

| Suzuki Coupling | Pd | C(sp²)-C(sp²) | Couples an organoboron compound with an organic halide. |

| Heck Reaction | Pd | C(sp²)-C(sp²) | Couples an alkene with a vinyl or aryl halide. |

| Stille Coupling | Pd | C(sp²)-C(sp²) | Couples an organotin compound with an organic halide. |

| Sonogashira Coupling | Pd, Cu | C(sp²)-C(sp) | Couples a terminal alkyne with a vinyl or aryl halide. nih.gov |

| Olefin Metathesis | Ru, Mo, W | C=C | Rearranges C=C double bonds between two olefin substrates. |

Stereoselective Synthesis of 2-Ethylbut-2-enedioic Acid Enantiomers

The biological and material properties of chiral molecules are often dictated by their specific three-dimensional arrangement. Consequently, the development of methods for the stereoselective synthesis of 2-Ethylbut-2-enedioic acid enantiomers is of significant scientific interest. While literature specifically detailing the asymmetric synthesis of this exact molecule is nascent, several established strategies for analogous substituted succinic acid derivatives offer a predictive framework for achieving high enantiopurity.

Key approaches to obtaining enantiomerically enriched 2-Ethylbut-2-enedioic acid can be categorized into two main strategies: asymmetric catalysis and enzymatic resolution.

Asymmetric Catalysis: This approach involves the use of a chiral catalyst to direct a reaction towards the formation of one enantiomer over the other. For a molecule like 2-Ethylbut-2-enedioic acid, a potential pathway is the asymmetric Michael addition to an appropriate precursor. The use of chiral organocatalysts, such as those based on thiourea (B124793) or cinchona alkaloids, has proven effective in the asymmetric conjugate addition to α,β-unsaturated carbonyl compounds. mdpi.comacs.org A hypothetical reaction scheme could involve the addition of a nucleophile to a precursor like diethyl 2-ethylidenemalonate in the presence of a chiral catalyst to establish the stereocenter, followed by selective hydrolysis.

Another powerful technique is asymmetric hydrogenation of a tetrasubstituted alkene precursor. Chiral transition-metal complexes, particularly those based on rhodium or ruthenium with chiral phosphine ligands, are well-established for their high enantioselectivity in the hydrogenation of various unsaturated substrates.

Enzymatic Resolution: This classic yet highly effective method utilizes the stereospecificity of enzymes to separate a racemic mixture of 2-Ethylbut-2-enedioic acid or its derivatives. doi.org For instance, a lipase (B570770) could be employed to selectively hydrolyze one enantiomer of a diester derivative of 2-Ethylbut-2-enedioic acid, leaving the other enantiomer unreacted. doi.org The resulting mixture of the monoacid and the unreacted diester can then be separated by conventional chemical methods. The enzyme subtilisin has also been shown to be effective in the enantio- and regioselective monohydrolysis of various 2-substituted succinate (B1194679) diesters, yielding the corresponding half-esters with high enantiomeric excess. doi.org

| Method | Catalyst/Enzyme | Potential Precursor | Key Advantage |

| Asymmetric Michael Addition | Chiral Thiourea or Amine-based Organocatalyst | Diethyl 2-ethylidenemalonate | Direct formation of the chiral center |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium Phosphine Complex | 2-Ethyl-2,3-dehydro-succinic acid derivative | High enantioselectivities often achievable |

| Enzymatic Resolution | Lipase or Subtilisin | Racemic diethyl 2-ethylbut-2-enedioate | High specificity and mild reaction conditions |

Sustainable and Green Chemistry Innovations in Manufacturing Processes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of 2-Ethylbut-2-enedioic acid is crucial for developing environmentally benign and economically viable manufacturing routes.

Bio-based Feedstocks: A cornerstone of green chemistry is the utilization of renewable resources. resourcewise.com The production of dicarboxylic acids, such as succinic acid, from the fermentation of sugars and other biomass-derived carbohydrates is a well-established industrial process. researchgate.netnih.gov Similar biotechnological pathways could be engineered in microorganisms to produce 2-Ethylbut-2-enedioic acid or its precursors. nih.govosti.gov This would involve the selection or genetic modification of microbes to create a metabolic pathway that converts renewable feedstocks into the target molecule, significantly reducing the reliance on petrochemicals. nih.gov

Green Solvents and Catalysts: The choice of solvents and catalysts has a profound impact on the environmental footprint of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. The adoption of greener alternatives such as water, supercritical fluids (like CO2), or ionic liquids can drastically reduce the environmental impact. youtube.comresearchgate.netiaph.in For instance, performing synthetic transformations in aqueous media, where possible, is highly desirable.

Furthermore, the use of heterogeneous catalysts or biocatalysts (enzymes) aligns with green chemistry principles. These catalysts are often more environmentally friendly and can be easily separated from the reaction mixture and recycled, minimizing waste. For example, the use of solid acid catalysts could replace traditional mineral acids in esterification reactions, reducing corrosion and waste generation.

Energy Efficiency and Waste Minimization: Green chemistry also emphasizes the design of energy-efficient processes. Conducting reactions at ambient temperature and pressure, whenever feasible, reduces energy consumption. Additionally, designing synthetic routes with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product, minimizes the generation of waste.

| Green Chemistry Approach | Specific Innovation | Environmental Benefit |

| Renewable Feedstocks | Fermentative production from biomass-derived sugars. | Reduces dependence on fossil fuels and lowers carbon footprint. resourcewise.comresearchgate.net |

| Green Solvents | Use of water, supercritical CO2, or biodegradable ionic liquids. | Minimizes the use and release of volatile organic compounds (VOCs). youtube.comresearchgate.net |

| Catalysis | Application of recyclable heterogeneous catalysts or enzymes. | Reduces catalyst waste and often allows for milder reaction conditions. |

| Process Optimization | High atom economy reaction design and operation at ambient conditions. | Minimizes waste generation and reduces energy consumption. |

Chemical Reactivity and Mechanistic Investigations of 2 Ethylbut 2 Enedioic Acid Transformations

Reactions at the Carbon-Carbon Double Bond

The carbon-carbon double bond in 2-Ethylbut-2-enedioic acid is expected to be the primary site for various addition reactions. The presence of two electron-withdrawing carboxylic acid groups significantly influences the electron density of the double bond, making it susceptible to attack by both electrophiles and nucleophiles.

Electrophilic Addition Reactions and Regioselectivity Studies

Electrophilic addition to α,β-unsaturated carbonyl compounds is a well-established class of reactions. For 2-Ethylbut-2-enedioic acid, the addition of electrophiles such as halogens (e.g., Br₂, Cl₂) or hydrohalic acids (e.g., HBr, HCl) would be anticipated. The regioselectivity of such reactions is governed by the stability of the resulting carbocation intermediate. However, specific studies detailing the regiochemical outcome of electrophilic additions to 2-Ethylbut-2-enedioic acid, including any potential influence of the ethyl group, are not available.

Nucleophilic Addition Pathways

The electron-deficient nature of the double bond in 2-Ethylbut-2-enedioic acid makes it a prime candidate for nucleophilic conjugate addition, also known as the Michael reaction. A wide range of nucleophiles, including amines, thiols, and carbanions, would be expected to add to the β-carbon of the double bond. Mechanistic investigations would be necessary to determine the kinetics and stereoselectivity of such additions. Unfortunately, specific examples and detailed mechanistic data for this compound are absent from the current body of scientific literature.

Cycloaddition Reactions and Pericyclic Processes

As an activated alkene, 2-Ethylbut-2-enedioic acid could potentially act as a dienophile in Diels-Alder reactions. wikipedia.org The electron-withdrawing carboxylic acid groups would enhance its reactivity towards electron-rich dienes. pressbooks.pub The stereochemistry of the resulting cyclohexene (B86901) derivatives would be of significant interest. However, no published studies were found that utilize 2-Ethylbut-2-enedioic acid as a dienophile in cycloaddition reactions.

Transformations of the Carboxylic Acid Functionalities

The two carboxylic acid groups of 2-Ethylbut-2-enedioic acid are expected to undergo reactions typical of this functional group.

Esterification Reactions with Alcohols

The conversion of the carboxylic acid groups to esters through reaction with alcohols, typically under acidic catalysis, is a fundamental organic transformation. rug.nl Kinetic studies of the esterification of 2-Ethylbut-2-enedioic acid with various alcohols would provide valuable data on reaction rates and equilibrium constants. Such data would be crucial for optimizing the synthesis of its corresponding diesters. Regrettably, specific kinetic data or detailed experimental procedures for the esterification of this particular acid are not documented.

Formation of Ethers via Thiol Reactions

The reaction of α,β-unsaturated carbonyl compounds with thiols can lead to the formation of thioethers via nucleophilic conjugate addition. This reaction is a powerful tool for the formation of carbon-sulfur bonds. The interaction of 2-Ethylbut-2-enedioic acid with various thiols would be expected to yield thioether derivatives. Mechanistic studies would elucidate the role of catalysts and the stereochemical outcome of the reaction. As with the other potential transformations, specific research on the reaction of 2-Ethylbut-2-enedioic acid with thiols has not been reported.

Intramolecular and Intermolecular Anhydride (B1165640) Formation

No dedicated studies on the intramolecular or intermolecular anhydride formation of 2-Ethylbut-2-enedioic acid were identified. The formation of a cyclic anhydride from the cis-isomer would be expected upon heating, analogous to the conversion of maleic acid to maleic anhydride. However, specific reaction conditions, kinetic data, or mechanistic investigations for this transformation of 2-Ethylbut-2-enedioic acid have not been reported. Similarly, there is a lack of information on the formation of intermolecular anhydrides.

Amide and Imide Synthesis

The synthesis of amides and imides from carboxylic acids and their derivatives is a fundamental transformation in organic chemistry. It is anticipated that 2-Ethylbut-2-enedioic acid would react with amines to form the corresponding amides and subsequently imides under appropriate conditions. However, a review of the scientific literature did not yield any specific examples or detailed research findings on the synthesis of amides or imides derived from 2-Ethylbut-2-enedioic acid.

Polymerization Mechanisms Involving 2-Ethylbut-2-enedioic Acid

Investigation of Condensation Polymerization for Polycarboxylic Acid Derivatization

Condensation polymerization is a common method for producing polyesters from dicarboxylic acids and diols. While it is plausible that 2-Ethylbut-2-enedioic acid could be utilized as a monomer in such polymerizations to introduce ethyl and vinyl functionalities into a polymer backbone, no studies specifically investigating its use in condensation polymerization for polycarboxylic acid derivatization have been found.

Radical Polymerization Studies and Copolymerization Kinetics

The carbon-carbon double bond in 2-Ethylbut-2-enedioic acid suggests its potential as a monomer in radical polymerization. However, there is a lack of published research on the radical homopolymerization of this monomer or its copolymerization with other monomers. Consequently, no data on its copolymerization kinetics is available.

Redox Chemistry and Derivatization

The redox chemistry of unsaturated dicarboxylic acids can involve reactions such as hydrogenation of the double bond or oxidative cleavage. Derivatization is also a key aspect of their analysis. Nevertheless, specific studies detailing the redox reactions or the development of derivatization methods specifically for 2-Ethylbut-2-enedioic acid are absent from the scientific literature.

Advanced Spectroscopic and Structural Characterization of 2 Ethylbut 2 Enedioic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2-Ethylbut-2-enedioic acid in solution. Analysis of both ¹H and ¹³C NMR spectra allows for the definitive assignment of all protons and carbons, and can distinguish between the E and Z isomers.

In ¹H NMR, the carboxylic acid protons are highly deshielded and typically appear as a broad singlet in the 10-12 ppm region. libretexts.org The chemical shift of these protons is dependent on solvent and concentration due to hydrogen bonding. openstax.org The vinylic proton (=CH) and the protons of the ethyl group (CH₂ and CH₃) exhibit distinct chemical shifts and coupling patterns that are crucial for structural confirmation.

In ¹³C NMR, the carboxyl carbons resonate in the range of 165–185 ppm. openstax.org As an α,β-unsaturated acid, the carbonyl carbons of 2-Ethylbut-2-enedioic acid are expected toward the upfield end of this range (around 165 ppm). libretexts.org The olefinic carbons (C=C) and the aliphatic carbons of the ethyl group also show characteristic signals. Differences in the spatial arrangement of the substituents in the E and Z isomers can lead to subtle but measurable differences in chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-Ethylbut-2-enedioic Acid

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| -COOH | 10.0 - 12.0 | 165 - 170 | Broad singlet; chemical shift is solvent/concentration dependent. |

| =CH- | 6.0 - 7.0 | 130 - 145 | Chemical shift differs for E/Z isomers. |

| -CH₂-CH₃ | 2.2 - 2.6 (quartet) | 20 - 30 | Coupled to the -CH₃ protons. |

| -CH₂-CH₃ | 1.0 - 1.3 (triplet) | 12 - 15 | Coupled to the -CH₂ protons. |

Note: Data are predicted based on typical values for similar functional groups.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy provides valuable information about the functional groups present in 2-Ethylbut-2-enedioic acid. The key absorptions in the IR spectrum are characteristic of the carboxylic acid and alkene moieties.

The most prominent feature in the IR spectrum of a carboxylic acid is the extremely broad O-H stretching band, which typically spans from 2500 to 3300 cm⁻¹. libretexts.org This broadening is a result of strong intermolecular hydrogen bonding, which leads to the formation of dimers in the condensed phase. libretexts.org The carbonyl (C=O) stretching vibration appears as a strong, sharp band. For α,β-unsaturated acids like 2-Ethylbut-2-enedioic acid, this band is typically found between 1710 and 1760 cm⁻¹, with conjugation to the C=C double bond lowering the frequency by 20 to 30 cm⁻¹ compared to saturated counterparts. libretexts.org The C=C stretching vibration is expected in the 1620-1680 cm⁻¹ region.

Raman spectroscopy is complementary to IR, particularly for the C=C bond, which often gives a strong Raman signal due to its nonpolar nature.

Table 2: Characteristic Vibrational Frequencies for 2-Ethylbut-2-enedioic Acid

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (H-bonded) | 2500 - 3300 | Strong, Very Broad |

| C-H stretch (sp²) | 3010 - 3100 | Medium |

| C-H stretch (sp³) | 2850 - 3000 | Medium |

| C=O stretch (conjugated) | 1680 - 1710 | Strong |

| C=C stretch | 1620 - 1680 | Medium (Strong in Raman) |

| C-O stretch | 1210 - 1320 | Strong |

Mass Spectrometry (MS) Fragmentation Studies and Molecular Weight Determination

Mass spectrometry is used to determine the molecular weight and to study the fragmentation patterns of 2-Ethylbut-2-enedioic acid, providing further structural confirmation. The compound has a molecular formula of C₆H₈O₄, corresponding to a molecular weight of 144.12 g/mol . nih.gov

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed at an m/z of 144. For short-chain carboxylic acids, fragmentation often involves the cleavage of bonds adjacent to the carbonyl group. libretexts.org Key fragmentation pathways for 2-Ethylbut-2-enedioic acid are expected to include:

Loss of a hydroxyl radical (-OH): [M-17]⁺, resulting in a peak at m/z 127.

Loss of a carboxyl group (-COOH): [M-45]⁺, leading to a peak at m/z 99. libretexts.org

Loss of an ethyl radical (-CH₂CH₃): [M-29]⁺, producing a peak at m/z 115.

Loss of water (-H₂O): [M-18]⁺, which can occur from the molecular ion, especially in chemical ionization.

Analysis of these fragments helps to piece together the molecular structure. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, allowing for the unambiguous determination of their elemental composition. metabolomicsworkbench.org

Table 3: Expected Key Fragments in the Mass Spectrum of 2-Ethylbut-2-enedioic Acid

| m/z Value | Proposed Fragment Identity |

|---|---|

| 144 | [C₆H₈O₄]⁺ (Molecular Ion, M⁺) |

| 127 | [M - OH]⁺ |

| 115 | [M - C₂H₅]⁺ |

X-ray Crystallography for Solid-State Conformational Analysis

X-ray crystallography is the definitive technique for determining the three-dimensional structure of a molecule in the solid state. While specific crystal structure data for 2-Ethylbut-2-enedioic acid is not widely published, a crystallographic analysis would provide precise measurements of bond lengths, bond angles, and torsional angles.

Such an analysis would confirm the planarity of the C=C double bond and the attached carboxyl groups. A key feature of interest would be the intermolecular interactions, particularly the hydrogen-bonding network. Carboxylic acids typically form centrosymmetric dimers in the solid state, where two molecules are held together by a pair of strong O-H···O=C hydrogen bonds. X-ray crystallography would elucidate the specific packing arrangement and conformational preferences of the ethyl group in the crystal lattice.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Characterization

2-Ethylbut-2-enedioic acid itself is an achiral molecule as it possesses a plane of symmetry and does not have a stereocenter. Therefore, it does not exhibit optical activity and is silent in chiroptical spectroscopy techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).

However, these techniques are indispensable for the characterization of chiral derivatives of 2-Ethylbut-2-enedioic acid. For instance, if one or both of the carboxylic acid groups were esterified with a chiral alcohol (e.g., (R)- or (S)-2-butanol), the resulting diastereomeric or enantiomeric esters would be chiral. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing a unique spectrum for each enantiomer. This allows for the determination of enantiomeric excess (ee) and the assignment of absolute configuration, often through comparison with theoretical calculations.

Advanced Chromatographic Techniques for Purity Assessment and Separation

Chromatography is essential for assessing the purity of 2-Ethylbut-2-enedioic acid and for separating its E and Z isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed. nih.govijpsjournal.com

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is well-suited for the analysis of dicarboxylic acids. A typical setup would involve a C18 stationary phase and an aqueous mobile phase (e.g., water/acetonitrile or water/methanol) buffered to an acidic pH to ensure the carboxylic acid groups are protonated and have sufficient retention. Detection is commonly achieved using a UV detector, as the α,β-unsaturated carbonyl system exhibits UV absorbance.

Gas Chromatography (GC): Direct analysis of dicarboxylic acids by GC is challenging due to their low volatility and high polarity, which can lead to poor peak shape and thermal decomposition. chromforum.orglmaleidykla.lt Therefore, derivatization is typically required to convert the polar carboxylic acid groups into more volatile esters or silyl (B83357) esters. lmaleidykla.lt Common derivatizing agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or alcohols (e.g., butanol) with an acid catalyst to form butyl esters. lmaleidykla.lt Following derivatization, the now-volatile analyte can be readily separated on a suitable GC column and detected by a flame ionization detector (FID) or mass spectrometer (GC-MS). nih.gov

These chromatographic techniques are crucial not only for quantifying the compound and its impurities but also for separating the geometric isomers, which often exhibit different retention times due to their distinct polarities and shapes.

Table 4: Summary of Chromatographic Techniques

| Technique | Stationary Phase Example | Mobile Phase / Carrier Gas | Key Considerations |

|---|---|---|---|

| HPLC | C18 (Reversed-Phase) | Acidified Water/Acetonitrile | Direct analysis possible; good for isomer separation. |

Computational and Theoretical Chemistry Studies of 2 Ethylbut 2 Enedioic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental in understanding the electronic structure of 2-Ethylbut-2-enedioic acid. These calculations can predict a variety of molecular properties that are crucial for assessing its reactivity.

Key Electronic Properties and Reactivity Descriptors:

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting the molecule's reactivity. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.

Electron Density Distribution: This determines the regions of the molecule that are electron-rich or electron-poor, indicating likely sites for electrophilic or nucleophilic attack.

Electrostatic Potential Maps: These maps visualize the charge distribution and are invaluable for predicting intermolecular interactions.

Atomic Charges: Methods like Mulliken or Natural Bond Orbital (NBO) analysis can assign partial charges to each atom, offering a quantitative measure of the polarity of bonds.

Table 1: Hypothetical DFT-Calculated Electronic Properties of 2-Ethylbut-2-enedioic Acid

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Indicates overall polarity of the molecule |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from quantum chemical calculations. Actual values would require specific DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. For 2-Ethylbut-2-enedioic acid, MD simulations can provide detailed insights into its conformational flexibility and how it interacts with other molecules, such as solvents or biological macromolecules.

The conformational landscape of 2-Ethylbut-2-enedioic acid is determined by the rotation around its single bonds. Different conformations can have significantly different energies and properties. MD simulations can explore these conformations and identify the most stable ones. A related compound, the maleate (B1232345) ion, has been studied in aqueous solutions, revealing the importance of its intramolecular hydrogen bond.

The interactions of 2-Ethylbut-2-enedioic acid with its environment are crucial for its chemical and biological activity. MD simulations can model these interactions in detail, providing information on hydrogen bonding patterns, solvation energies, and the formation of complexes.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states.

For 2-Ethylbut-2-enedioic acid, computational methods could be used to study various reactions, such as its synthesis, esterification, or addition reactions across the double bond. For instance, studies on the cyclodehydration of N-substituted maleamic acids (structurally related to derivatives of 2-Ethylbut-2-enedioic acid) have utilized computational methods to determine the most probable reaction pathways. The activation energies calculated for the transition states can provide quantitative predictions of reaction rates.

Table 2: Hypothetical Activation Energies for Reactions of 2-Ethylbut-2-enedioic Acid

| Reaction | Hypothetical Activation Energy (kcal/mol) | Implication |

| Esterification | 15 - 20 | Feasible under moderate heating |

| Diels-Alder Reaction | 25 - 30 | May require a catalyst or higher temperatures |

| Isomerization | > 40 | Thermodynamically disfavored |

Note: These values are illustrative and would need to be determined through specific quantum chemical calculations for each reaction.

Structure-Activity Relationship (SAR) Modeling via Chemoinformatics and Machine Learning Algorithms

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies on 2-Ethylbut-2-enedioic acid derivatives were found, the principles of QSAR could be readily applied to this class of compounds.

A typical QSAR study involves:

Data Set: A collection of 2-Ethylbut-2-enedioic acid derivatives with measured biological activity (e.g., enzyme inhibition, antibacterial activity).

Molecular Descriptors: A set of numerical values that describe the physicochemical properties of the molecules (e.g., logP, molecular weight, electronic properties).

Model Building: Using statistical methods or machine learning algorithms to build a model that correlates the descriptors with the activity.

Validation: Testing the model's predictive power on a set of compounds not used in the model building.

Such models can be invaluable in guiding the synthesis of new derivatives with improved activity.

Predictive Modeling for the Design of Novel 2-Ethylbut-2-enedioic Acid Derivatives

Predictive modeling in computational chemistry leverages the insights gained from the methods described above to design new molecules with desired properties. For 2-Ethylbut-2-enedioic acid, this could involve:

Virtual Screening: Using a computational model to predict the properties of a large library of virtual 2-Ethylbut-2-enedioic acid derivatives, allowing for the selection of the most promising candidates for synthesis.

De Novo Design: Using algorithms to design entirely new molecules based on a set of desired properties and structural constraints. This could lead to the discovery of novel 2-Ethylbut-2-enedioic acid derivatives with unique functionalities.

Computational tools can be employed to predict the synthetic accessibility of these novel derivatives, ensuring that the designed molecules can be realistically synthesized in the laboratory.

Applications of 2 Ethylbut 2 Enedioic Acid and Its Derivatives in Advanced Materials Science and Industrial Chemistry

Role as a Monomeric Unit in Polymer Synthesis

2-Ethylbut-2-enedioic acid is recognized as a precursor for the synthesis of polycarboxylic acids. biosynth.com Its structure, featuring two carboxylic acid groups and an ethylenic bond, provides reactive sites for polymerization.

Development of Novel Polycarboxylic Acids for Functional Materials

Synthesis of Polymeric Esters and Polyethers with Tunable Properties

The dicarboxylic acid functionality of 2-Ethylbut-2-enedioic acid makes it a suitable monomer for the synthesis of polyesters and polyethers through condensation polymerization with diols and epoxides, respectively. The properties of the resulting polymers can theoretically be tuned by the choice of the co-monomer. For example, the synthesis of bio-based polyesters from 2,5-furandicarboxylic acid with various diols has been shown to yield materials with a wide range of thermal and mechanical properties. mdpi.comresearchgate.net While direct research on polyesters or polyethers from 2-Ethylbut-2-enedioic acid is not detailed in the available literature, a polymer of a related compound, the 1-ethyl ester of 2-butenedioic acid with ethene and methyl 2-propenoate, is documented, indicating the potential for such derivatives in copolymerization. nih.gov

Investigation in Surface Coating and Adhesion Technologies

There is a lack of specific research investigating 2-Ethylbut-2-enedioic acid in surface coating and adhesion technologies. However, related compounds, such as maleic acid, are known to be used as adhesion promoters. For example, a primer system based on HEMA (2-hydroxyethyl methacrylate) and maleic acid has been shown to have strong bonding capabilities to dentine. nih.gov The carboxylic acid groups can interact with substrates, while the polymerizable double bond can co-react with the coating matrix, enhancing adhesion. It is plausible that 2-Ethylbut-2-enedioic acid could function similarly, although specific studies are needed to confirm this.

Potential as a Ligand in Coordination Chemistry and Metal-Organic Frameworks

The carboxylate groups of 2-Ethylbut-2-enedioic acid can act as ligands, coordinating to metal ions to form metal complexes and potentially Metal-Organic Frameworks (MOFs). The structure and properties of such coordination compounds would be influenced by the ethyl substituent. While the use of fumaric and maleic acid as linkers in MOF synthesis is known, specific research on the application of 2-Ethylbut-2-enedioic acid in this context is not prominent in the literature. A study on a related but structurally different compound, 2-ethyl-1H-imidazole-4,5-dicarboxylic acid, has shown its use in constructing 3-D polymeric frameworks with zinc and calcium. researchgate.net This suggests that substituted dicarboxylic acids can be valuable in the design of novel MOFs.

Intermediate in the Synthesis of Fine Chemicals and Specialty Organic Compounds

Dicarboxylic acids and their derivatives are fundamental building blocks in organic synthesis. 2-Ethylbut-2-enedioic acid can serve as a precursor for a variety of specialty organic compounds. The double bond and the two carboxylic acid groups can be chemically modified to introduce different functional groups, leading to the synthesis of a range of fine chemicals. However, specific examples of its use as an intermediate in the synthesis of particular fine chemicals are not well-documented in the available literature.

Biochemical and Mechanistic Research Involving 2 Ethylbut 2 Enedioic Acid

Investigations into Molecular Interactions with Biological Systems (e.g., protein binding, enzyme affinity)

Research into the molecular interactions of FAEs has revealed their ability to form covalent adducts with proteins, a process central to their biological effects. The primary active metabolite of many FAEs, monomethyl fumarate (B1241708) (MMF), has a plasma protein binding range of 27% to 45%. drugbank.com This interaction is concentration-independent. drugbank.com

A key molecular target of FAEs is the Kelch-like ECH-associated protein 1 (Keap1). patsnap.com Keap1 is a crucial regulator of the transcription factor Nuclear factor (erythroid-derived 2)-like 2 (Nrf2), which orchestrates cellular antioxidant responses. patsnap.com FAEs, acting as electrophiles, are understood to react with specific cysteine residues on Keap1. patsnap.com This covalent modification, known as succination, disrupts the interaction between Keap1 and Nrf2, leading to the stabilization and nuclear translocation of Nrf2. patsnap.com Monoethyl fumarate has been shown to modify the Cys151 site on the Keap1 protein. medchemexpress.com

Another enzyme that has been identified as a target for FAEs is thioredoxin reductase 1 (TXNRD1). nih.gov Dimethyl fumarate has been found to irreversibly inhibit TXNRD1 by modifying its catalytic cysteine and selenocysteine (B57510) residues in a time- and dose-dependent manner. researchgate.net This inhibition of TXNRD1 can contribute to the regulation of cellular redox status and inflammatory responses. nih.gov

Furthermore, some fumarate analogs have been shown to act as allosteric inhibitors of the human mitochondrial NAD(P)+-dependent malic enzyme. chemsrc.com

Mechanistic Studies of Biological Activities in Preclinical In Vitro and In Vivo Models

The biological activities of FAEs have been extensively studied in various preclinical models, shedding light on their therapeutic potential and underlying mechanisms.

Fumaric acid esters have demonstrated significant efficacy in animal models of autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. uni-goettingen.denih.govoup.comnih.gov In these models, treatment with FAEs like methyl hydrogen fumarate and dimethyl fumarate led to a significant therapeutic effect on the disease course, characterized by a marked reduction in macrophage inflammation in the spinal cord. uni-goettingen.denih.govoup.com

The anti-inflammatory effects of FAEs are attributed to their ability to modulate various inflammatory pathways. A key mechanism is the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. patsnap.com NF-κB is a central transcription factor that governs the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. patsnap.com By inhibiting NF-κB, FAEs effectively dampen the inflammatory cascade. patsnap.com

Studies have shown that DMF can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. nih.govmdpi.com It also reduces the expression of chemokines like CXCL1, CXCL8, CXCL9, CXCL10, and CXCL11 in keratinocytes. nih.gov Furthermore, FAEs can shift the balance of T-cell populations from a pro-inflammatory state (Th1 and Th17 cells) towards a more anti-inflammatory phenotype (Th2 cells). nih.govnih.gov This is complemented by an increase in the production of the anti-inflammatory cytokine IL-10. uni-goettingen.denih.gov

In models of colitis, oral administration of DMF has been shown to alleviate colonic inflammation and reduce the expression of the inflammatory mediator cyclooxygenase-2 (COX-2). mdpi.com

Upon oral administration, diesters like dimethyl fumarate are rapidly hydrolyzed by esterases in the gastrointestinal tract, blood, and various tissues to their active metabolite, monomethyl fumarate (MMF). drugbank.comnih.gov There is consequently a negligible amount of the parent diester found in the systemic circulation. drugbank.com

MMF is then further metabolized through the tricarboxylic acid (TCA) cycle, also known as the citric acid cycle. drugbank.comnih.gov The main metabolites are fumaric acid, citric acid, and glucose. drugbank.com Ultimately, MMF is broken down into carbon dioxide and water, which are eliminated primarily through respiration. ijdvl.com Only small amounts of intact MMF are excreted in the urine or feces. nih.gov The half-life of DMF is approximately 12 minutes, while its active metabolite, MMF, has a much longer half-life of around 36 hours. nih.gov

Interactions with Cellular Components and Signalling Pathways in Experimental Systems

The interactions of FAEs with cellular components and their subsequent effects on signaling pathways are central to their mechanism of action. As previously mentioned, the activation of the Nrf2 antioxidant response pathway is a primary event. patsnap.comnih.gov By causing the nuclear accumulation of Nrf2, FAEs promote the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), glutathione (B108866) S-transferase (GST), and glutamate-cysteine ligase catalytic subunit (GCLC). patsnap.commdpi.complos.org This enhancement of the cellular antioxidant capacity helps protect cells from oxidative stress-induced damage. nih.gov

In addition to the Nrf2 and NF-κB pathways, FAEs have been shown to influence other signaling cascades. For instance, DMF can inhibit Toll-like receptor (TLR)-induced signaling pathways, which are critical for innate immune responses. multiplesclerosisnewstoday.com It has been reported to block the formation of K63-linked ubiquitin chains, a key step in TLR signaling. multiplesclerosisnewstoday.com

Furthermore, FAEs can induce a state of "pseudo-hypoxia" in certain cell types, such as astrocytes, by inhibiting prolyl-hydroxylase domain enzymes (PhDs). plos.org This leads to the stabilization of the hypoxia-inducible factor-1α (HIF-1α) transcription factor under normal oxygen conditions, resulting in the expression of HIF-1α target genes like vascular endothelial growth factor (VEGF) and glucose transporter 1 (GLUT1). plos.org

The immunomodulatory effects of FAEs also extend to their influence on dendritic cells, where they can inhibit their differentiation and maturation, leading to a down-regulation of Th1 lymphocyte responses. ijdvl.com

Interactive Data Table: Summary of FAE Interactions

| Biological Target/Pathway | Interacting Molecule(s) | Observed Effect |

| Keap1 | Dimethyl Fumarate, Monoethyl Fumarate | Nrf2 activation, antioxidant response |

| NF-κB | Dimethyl Fumarate | Inhibition of pro-inflammatory cytokine production |

| Thioredoxin Reductase 1 (TXNRD1) | Dimethyl Fumarate | Irreversible inhibition |

| T-cell differentiation | Fumaric Acid Esters | Shift from Th1/Th17 to Th2 phenotype |

| HIF-1α | Fumaric Acid Esters | Stabilization and activation in astrocytes |

| Dendritic Cells | Fumaric Acid Esters | Inhibition of differentiation and maturation |

Emerging Research Directions and Future Perspectives for 2 Ethylbut 2 Enedioic Acid

Integration into Supramolecular Assembly and Self-Assembling Systems

The unique structural characteristics of 2-Ethylbut-2-enedioic acid, featuring two carboxylic acid groups and an ethyl branch on a butenedioic acid backbone, make it a compelling candidate for the construction of complex supramolecular architectures. The carboxylic acid moieties can participate in robust and directional hydrogen bonding, a fundamental interaction in molecular self-assembly.

Recent studies have highlighted the role of dicarboxylic acids as templates for the self-assembly of supramolecular cages. rsc.orgrsc.org These cages can encapsulate other molecules, leading to applications in sensing, catalysis, and drug delivery. The specific geometry and electronic properties of 2-Ethylbut-2-enedioic acid could direct the formation of novel cage structures with tailored internal cavities, potentially allowing for selective guest binding.

Furthermore, dicarboxylic acids have been shown to act as pillars in the formation of layered supramolecular structures of metal complexes. reading.ac.uk In such systems, the dicarboxylic acid units connect two-dimensional layers through hydrogen bonding, creating a three-dimensional network. The ethyl group in 2-Ethylbut-2-enedioic acid could introduce additional steric bulk and hydrophobic interactions within these layered structures, influencing their packing and stability. Future research could explore the co-crystallization of 2-Ethylbut-2-enedioic acid with various metal-picolinate complexes to generate novel materials with tunable properties.

The table below summarizes potential supramolecular structures incorporating 2-Ethylbut-2-enedioic acid based on existing research on other dicarboxylic acids.

| Supramolecular Structure | Potential Role of 2-Ethylbut-2-enedioic Acid | Potential Applications |

| Supramolecular Cages | Template for cage formation, influencing cavity size and guest selectivity. | Molecular recognition, catalysis, controlled release. |

| Layered Metal Complexes | Pillaring agent connecting 2D layers, with the ethyl group modifying interlayer spacing and interactions. | Porous materials for storage and separation. |

| Self-Assembled Monolayers | Formation of ordered layers on surfaces through hydrogen bonding of carboxylic acid groups. | Surface modification, functional coatings. |

Applications in Nanotechnology and Nanomaterials Development

The functional groups of 2-Ethylbut-2-enedioic acid present opportunities for its use in the burgeoning field of nanotechnology. Carboxylic acids are known to act as capping agents and stabilizers in the synthesis of metal nanoparticles, preventing their aggregation and controlling their size and shape. researchgate.netnih.gov The dicarboxylic nature of 2-Ethylbut-2-enedioic acid could allow it to bridge between nanoparticles, leading to the formation of organized nanoparticle assemblies with collective properties.

Moreover, dicarboxylic acids are crucial building blocks in the synthesis of metal-organic frameworks (MOFs), which are highly porous materials with applications in gas storage, separation, and catalysis. nih.govrsc.org The structure of the organic linker is a key determinant of the final MOF architecture and properties. The specific length, rigidity, and functionalization of 2-Ethylbut-2-enedioic acid could lead to the formation of novel MOFs with unique pore environments and functionalities. The ethyl group could project into the pores, modifying their hydrophobicity and influencing the selective adsorption of molecules.

The potential applications of 2-Ethylbut-2-enedioic acid in nanotechnology are outlined in the following table.

| Nanomaterial | Role of 2-Ethylbut-2-enedioic Acid | Potential Advantages |

| Metal Nanoparticles | Capping and stabilizing agent; potential cross-linking agent for nanoparticle assembly. | Control over nanoparticle size and morphology; formation of functional nanostructures. |

| Metal-Organic Frameworks (MOFs) | Organic linker defining the framework structure and pore chemistry. | Creation of novel porous materials with tailored properties for specific applications. |

| Surface Functionalization | Modifying the surface of nanomaterials to improve dispersion and compatibility with other materials. semanticscholar.org | Enhanced performance of nanocomposites and biomedical devices. |

Exploration of Bio-based and Renewable Feedstocks for Sustainable Production

The transition towards a bio-based economy necessitates the development of sustainable routes for chemical production. Dicarboxylic acids are attractive targets for fermentative production from renewable feedstocks, as this approach can offer a more environmentally friendly alternative to traditional fossil fuel-based synthesis. biobasedpress.eu There is a growing body of research focused on producing key industrial dicarboxylic acids, such as adipic acid, from biomass-derived platform molecules. nih.govresearchgate.net

Future research efforts could focus on developing biocatalytic or fermentative pathways to 2-Ethylbut-2-enedioic acid from renewable resources. This could involve the metabolic engineering of microorganisms to convert sugars or other bio-based feedstocks into the target molecule. celignis.comuu.nl The development of a sustainable production route would significantly enhance the industrial viability of 2-Ethylbut-2-enedioic acid and its derivatives.

The table below compares potential bio-based production routes with conventional chemical synthesis.

| Production Route | Feedstocks | Key Advantages | Key Challenges |

| Biocatalysis/Fermentation | Sugars, lignocellulose, vegetable oils | Use of renewable resources, potentially lower energy consumption and reduced environmental impact. | Development of efficient microbial strains and biocatalysts, optimization of fermentation conditions, and purification from complex broths. |

| Chemo-catalysis from Bio-platforms | Bio-derived furfural, hydroxymethylfurfural | Integration with existing biorefinery concepts. | Development of selective and robust catalysts for the multi-step conversion. |

| Conventional Chemical Synthesis | Petroleum-based hydrocarbons | Established technology, high purity products. | Reliance on finite fossil fuels, often harsh reaction conditions, and potential for hazardous byproducts. |

Advancements in High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

The exploration of the chemical space around 2-Ethylbut-2-enedioic acid can be significantly accelerated through the use of high-throughput screening (HTS) and combinatorial chemistry. nih.govnih.gov These techniques allow for the rapid synthesis and evaluation of large libraries of related compounds, enabling the efficient discovery of derivatives with optimized properties for specific applications.

By systematically modifying the structure of 2-Ethylbut-2-enedioic acid, for instance, by esterifying the carboxylic acid groups or by further functionalizing the ethyl side chain, a diverse library of compounds can be generated. These libraries can then be screened for a wide range of activities, such as catalytic performance, binding affinity to specific targets, or their ability to form desired supramolecular structures. This approach has been successfully applied in drug discovery and materials science to identify lead compounds with enhanced performance. nih.gov

The following table illustrates a potential combinatorial approach for generating derivatives of 2-Ethylbut-2-enedioic acid.

| Building Block 1 (Diacid Core) | Building Block 2 (Alcohols/Amines for Esterification/Amidation) | Resulting Derivative Class | Potential Screening Assays |

| 2-Ethylbut-2-enedioic acid | Library of primary and secondary alcohols | Diesters | Polymer precursors, plasticizers, lubricants |

| 2-Ethylbut-2-enedioic acid | Library of primary and secondary amines | Diamides | Monomers for polyamides, gelators, enzyme inhibitors |

| 2-Ethylbut-2-enedioic acid | Chiral alcohols or amines | Chiral esters or amides | Chiral selectors, asymmetric catalysts |

Synergistic Research with Artificial Intelligence and Robotics in Chemical Discovery Pipelines

In the context of 2-Ethylbut-2-enedioic acid, AI algorithms could be employed to predict the properties of virtual derivatives, allowing for the in silico screening of vast chemical libraries before any resource-intensive synthesis is undertaken. nih.govmdpi.comharvard.edu Machine learning models can be trained on existing data for dicarboxylic acids to predict properties such as binding affinities, catalytic activities, or material characteristics.

The table below outlines the potential roles of AI and robotics in the discovery pipeline for 2-Ethylbut-2-enedioic acid derivatives.

| Stage of Discovery Pipeline | Role of Artificial Intelligence (AI) | Role of Robotics |

| Design | De novo design of derivatives with desired properties using generative models. Prediction of properties using machine learning. | - |

| Synthesis | Optimization of reaction conditions. | Automated synthesis of compound libraries. |

| Testing | Analysis of experimental data. | High-throughput screening of material properties or biological activity. |

| Optimization | Iterative refinement of molecular designs based on experimental feedback (active learning). | Execution of experiments designed by the AI to explore the chemical space. |

Q & A

Q. How can researchers address contradictions in reported thermodynamic data (e.g., ΔH, ΔG) across solvent systems?

- Methodological Answer : Conduct isothermal titration calorimetry (ITC) under standardized conditions (e.g., solvent purity, degassing protocols). Compare results with literature using meta-analysis tools to identify outliers. Confounding variables, such as solvent polarity or ion pairing effects, should be statistically controlled via multivariate regression. Transparent reporting of raw data is critical .

Q. What methodological approaches are effective in analyzing environmental degradation pathways of 2-Ethylbut-2-enedioic acid?

- Methodological Answer : Simulate environmental conditions (e.g., UV exposure, microbial activity) in controlled bioreactors. Use isotopic labeling (e.g., ¹⁴C) to track degradation products via HPLC-MS. Ecotoxicity assays (e.g., Daphnia magna tests) assess ecological impact. Ensure ethical compliance in disposal protocols and data transparency .

Methodological Best Practices

- Ethical Considerations : Obtain informed consent for human/animal studies, anonymize data, and adhere to institutional review board (IRB) guidelines. Document protocols in reflective research journals .

- Data Contradiction Analysis : Apply triangulation (multiple methods, datasets, or analysts) to verify findings. Use tools like Grubbs’ test to detect outliers .

- Statistical Rigor : Report p-values, effect sizes, and confidence intervals. Use software like R or Python for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.